In-Depth Technical Guide: 1-(3-Acetamidophenyl)-5-mercaptotetrazole
In-Depth Technical Guide: 1-(3-Acetamidophenyl)-5-mercaptotetrazole
CAS Number: 14070-48-5
This technical guide provides a comprehensive overview of 1-(3-Acetamidophenyl)-5-mercaptotetrazole, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.
Physicochemical Properties
1-(3-Acetamidophenyl)-5-mercaptotetrazole is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 14070-48-5 | [1][2][3][4][5] |
| Molecular Formula | C9H9N5OS | [1][5] |
| Molecular Weight | 235.27 g/mol | [1][3][5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥98% | [1][2][4] |
| Melting Point | 185 - 187 °C | [1] |
| Storage | Room Temperature | [1][2] |
Synthesis
A plausible synthetic route for 1-(3-Acetamidophenyl)-5-mercaptotetrazole would likely involve the reaction of 3-acetamidobenzonitrile with a source of azide, followed by the introduction of the mercapto group. The following workflow illustrates a generalized synthesis approach for related tetrazole compounds.
Potential Applications and Biological Activity
1-(3-Acetamidophenyl)-5-mercaptotetrazole is recognized as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1][6] Its structural features, particularly the tetrazole ring which can act as a bioisostere for a carboxylic acid group, suggest its potential as an active pharmaceutical ingredient (API).[1][6]
The mercapto group enhances its reactivity, making it a valuable intermediate in drug synthesis and development.[1][6] Furthermore, its ability to act as a ligand in coordination chemistry opens avenues for its use in creating metal complexes, which have applications in catalysis and material science.[6]
While specific biological data for this compound is limited in publicly available literature, tetrazole derivatives are known to exhibit a wide range of pharmacological activities, including:
Given the prevalence of the tetrazole moiety in numerous marketed drugs, 1-(3-Acetamidophenyl)-5-mercaptotetrazole represents a promising scaffold for the development of novel therapeutic agents.
Experimental Protocols for Related Compounds
Detailed experimental protocols for 1-(3-Acetamidophenyl)-5-mercaptotetrazole are not currently published. However, the following sections describe general methodologies for assessing the biological activity of related tetrazole compounds, which can be adapted for the evaluation of this specific molecule.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Procedure:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Replace the old medium with the medium containing different concentrations of the test compound. Include vehicle control and positive control (a known cytotoxic drug). Incubate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to assess the inhibitory activity of the compound against various enzymes.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor.
Procedure:
-
Reaction Mixture Preparation: In a suitable buffer, combine the enzyme, substrate, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction after a specific time by adding a stopping reagent or by heat inactivation.
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Product Quantification: Measure the amount of product formed using a suitable method (e.g., spectrophotometry, fluorometry, HPLC).
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Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.
Safety Information
1-(3-Acetamidophenyl)-5-mercaptotetrazole is classified as a flammable solid (H228).[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It should be stored at room temperature in a dry, well-ventilated area away from heat and open flames.[1][2]
Conclusion
1-(3-Acetamidophenyl)-5-mercaptotetrazole is a chemical compound with considerable potential as a key intermediate in the development of new pharmaceuticals and agrochemicals. While specific biological data and detailed synthetic protocols are not extensively documented in public sources, its structural analogy to known bioactive tetrazoles suggests it is a promising candidate for further investigation. The experimental protocols outlined in this guide provide a framework for the biological evaluation of this and related compounds.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. 1-(3-Acetamidophenyl)-5-mercaptotetrazole | 14070-48-5 | TCI AMERICA [tcichemicals.com]
- 3. N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | C9H9N5OS | CID 712430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allgreenchem.lookchem.com [allgreenchem.lookchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

